molecular formula C33H25N7 B8617628 5-[4'-(Azidomethyl)[1,1'-biphenyl]-2-yl]-1-(triphenylmethyl)-1H-tetrazole CAS No. 124806-66-2

5-[4'-(Azidomethyl)[1,1'-biphenyl]-2-yl]-1-(triphenylmethyl)-1H-tetrazole

Número de catálogo: B8617628
Número CAS: 124806-66-2
Peso molecular: 519.6 g/mol
Clave InChI: XNDCMKLLHJBRMO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-[4’-(Azidomethyl)[1,1’-biphenyl]-2-yl]-1-(triphenylmethyl)-1H-tetrazole, also known as AZBT, is a certified reference material and pharmaceutical secondary standard . It has the linear formula C14H11N7 . This compound is used in pharmaceutical research and for quality control testing .

Mecanismo De Acción

The mechanism of action for 5-[4’-(Azidomethyl)[1,1’-biphenyl]-2-yl]-1-(triphenylmethyl)-1H-tetrazole is not specified in the search results. It’s worth noting that the mechanism of action for a compound can depend on its intended use, which in this case is as a reference material in pharmaceutical research .

Safety and Hazards

The compound is classified as a mutagen (Muta. 2) and is labeled with the GHS08 pictogram . The hazard statements include H341, and the precautionary statements include P201, P202, P280, P308 + P313, P405, and P501 . It’s important to handle this compound with care and follow all safety guidelines.

Propiedades

124806-66-2

Fórmula molecular

C33H25N7

Peso molecular

519.6 g/mol

Nombre IUPAC

5-[2-[4-(azidomethyl)phenyl]phenyl]-1-trityltetrazole

InChI

InChI=1S/C33H25N7/c34-37-35-24-25-20-22-26(23-21-25)30-18-10-11-19-31(30)32-36-38-39-40(32)33(27-12-4-1-5-13-27,28-14-6-2-7-15-28)29-16-8-3-9-17-29/h1-23H,24H2

Clave InChI

XNDCMKLLHJBRMO-UHFFFAOYSA-N

SMILES canónico

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C(=NN=N4)C5=CC=CC=C5C6=CC=C(C=C6)CN=[N+]=[N-]

Origen del producto

United States

Synthesis routes and methods

Procedure details

To a stirred suspension of 11.15 g (20 mmole) of 5-[4'-(bromomethyl)biphenyl-2-yl]-N-trityltetrazole [P. E. Aldrich, M. E. Pierce, and J. J. V. Duncia, European Patent Application 291,969 (1988)]in 55 ml of dry DMSO was added 1.23 g (25 mmole) of freshly pulverized lithium azide, and the mixture was stirred at room temperature under N2. Within a few minutes virtually all of the solid had dissolved, accompanied by a mild exotherm, and this was followed immediately by precipitation of product. After 4 hours the solid was collected on a filter and washed with some methanol, then with a relatively large volume of H2O, and finally again with methanol. The solid was air-dried overnight and-then dried further in a vacuum oven at 70° C. (<1 mm) to give 8.60 g (83%) of white crystals, mp 139°-140.5° C. dec., satisfactory purity by TLC (9:1 hexane-ethyl acetate) for use in the next step. From the combined filtrate and washes was recovered a less pure second crop (1.68 g of cream-colored crystals, mp 129°-132° C. dec.), which was also usable in the next step. Mass spectrum (FAB) m/e 243 (trityl cation); IR (Nujol) 2100 cm-1.
Quantity
11.15 g
Type
reactant
Reaction Step One
[Compound]
Name
(1988)]in
Quantity
55 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
83%

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.